Methyl 9-methyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
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Overview
Description
Methyl 9-methyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, substituted with various functional groups. The presence of multiple fluorine atoms and a triazole ring makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-methyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step reactionsThe final step involves the esterification of the carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-methyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Methyl 9-methyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 9-methyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the triazole ring and fluorine atoms enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 9-methyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate: Similar in structure but with different substituents.
Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Compounds with variations in the triazole and pyrimidine rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the presence of multiple fluorine atoms, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C23H14F4N4O3S |
---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
methyl 12-methyl-4-[4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C23H14F4N4O3S/c1-10-15-21-29-20(30-31(21)9-28-22(15)35-19(10)23(32)33-2)12-5-3-11(4-6-12)8-34-18-16(26)13(24)7-14(25)17(18)27/h3-7,9H,8H2,1-2H3 |
InChI Key |
IORFHDUGTYGUIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)COC5=C(C(=CC(=C5F)F)F)F)C(=O)OC |
Origin of Product |
United States |
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